![molecular formula C33H42N5O8+ B14786748 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline: and 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid are two distinct chemical compounds with unique structures and properties The former is an isoquinoline derivative, while the latter is a purine derivative
Vorbereitungsmethoden
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
The synthesis of 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline typically involves the reaction of 3,4-diethoxybenzyl chloride with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
The preparation of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid involves the condensation of 1,3-dimethyluric acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aqueous medium under reflux conditions .
Analyse Chemischer Reaktionen
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can yield the fully saturated isoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
This compound can undergo:
Hydrolysis: Acidic or basic hydrolysis can yield the corresponding purine and acetic acid derivatives.
Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.
Amidation: Reaction with amines can yield amide derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
Chemistry: Utilized in the synthesis of purine derivatives.
Biology: Studied for its role in cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and as an analgesic
Wirkmechanismus
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
The mechanism of action involves interaction with cellular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, leading to altered cellular functions and therapeutic effects .
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
This compound acts by inhibiting specific enzymes involved in purine metabolism. It may also interact with adenosine receptors, leading to various physiological effects such as bronchodilation and pain relief .
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Similar compounds include:
Ethaverine: Another isoquinoline derivative with vasodilatory properties.
Papaverine: An isoquinoline alkaloid used as a smooth muscle relaxant.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
Theophylline: A purine derivative used as a bronchodilator.
Caffeine: A well-known stimulant that also belongs to the purine class of compounds.
Eigenschaften
Molekularformel |
C33H42N5O8+ |
|---|---|
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid |
InChI |
InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4,6H,3H2,1-2H3/p+1 |
InChI-Schlüssel |
KERLFKFQMBQMGI-UHFFFAOYSA-O |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
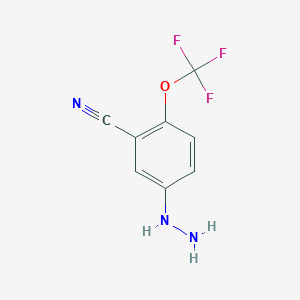
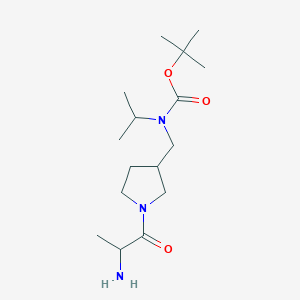
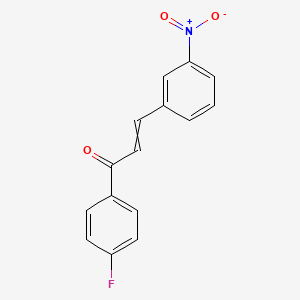
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate](/img/structure/B14786697.png)
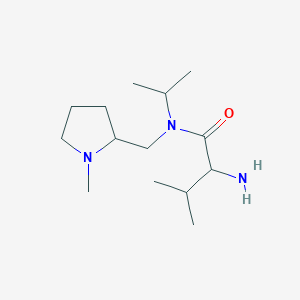
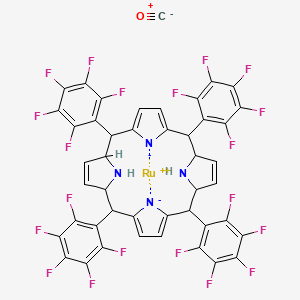

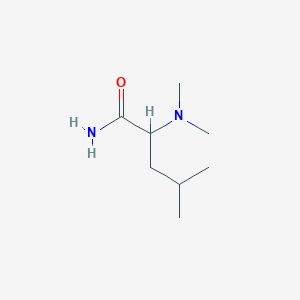
![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)
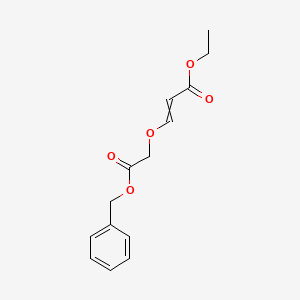
![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

